N-(1-{[(4-chlorophenyl)sulfonyl]amino}-2,2,2-trifluoroethyl)-2-methylbenzamide
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Overview
Description
N~1~-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoroethyl group, a chlorophenylsulfonyl group, and a methylbenzamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trifluoroethylamine to form the sulfonamide intermediate. This intermediate is then coupled with 2-methylbenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
N~1~-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N~1~-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE
- 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE SULFONAMIDES
- N-(4-NITROPHENYLSULFONYL)BENZAMIDE
Uniqueness
N~1~-(1-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2,2,2-TRIFLUOROETHYL)-2-METHYLBENZAMIDE is unique due to its trifluoroethyl group, which imparts distinct chemical properties and potential biological activities. This sets it apart from other similar compounds that may lack this specific functional group .
Properties
Molecular Formula |
C16H14ClF3N2O3S |
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Molecular Weight |
406.8 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)sulfonylamino]-2,2,2-trifluoroethyl]-2-methylbenzamide |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-10-4-2-3-5-13(10)14(23)21-15(16(18,19)20)22-26(24,25)12-8-6-11(17)7-9-12/h2-9,15,22H,1H3,(H,21,23) |
InChI Key |
MUJKYIZCVHUAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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